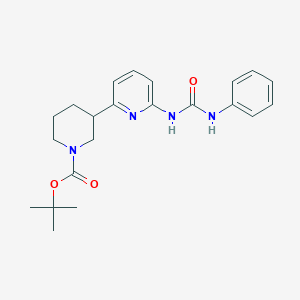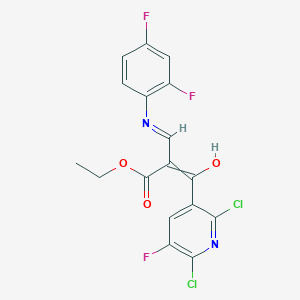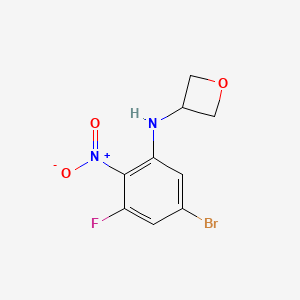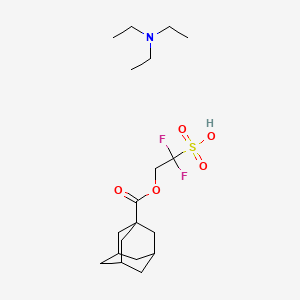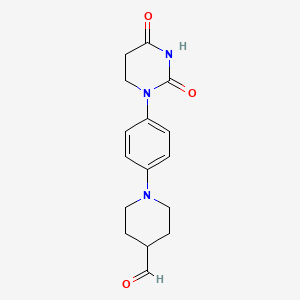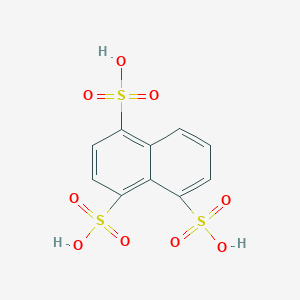
Naphthalene-1,4,5-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,4,5-trisulfonic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at the 1, 4, and 5 positions. It is a colorless solid that is highly soluble in water and exhibits strong acidic properties due to the sulfonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,5-trisulfonic acid is typically synthesized through a sulfonation reaction. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The sulfonation reaction is carried out in stages, with the temperature gradually increased to ensure complete sulfonation. For example, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. The mixture is then heated to 90-95°C for several hours to achieve the desired trisulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is often purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4,5-trisulfonic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent in aqueous solutions.
Nitration: Nitric acid is used for nitration reactions, followed by reduction with suitable reducing agents to form amino derivatives.
Major Products:
Oxidation: Highly oxidized organic acids and sulfate ions.
Nitration and Reduction: Amino derivatives of naphthalene trisulfonic acid.
Scientific Research Applications
Naphthalene-1,4,5-trisulfonic acid has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of naphthalene-1,4,5-trisulfonic acid primarily involves its strong acidic properties and its ability to participate in various chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water and its reactivity with other chemical species. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity .
Comparison with Similar Compounds
Naphthalene-1,4,5-trisulfonic acid can be compared with other naphthalene sulfonic acids, such as:
Naphthalene-1,5-disulfonic acid: This compound has two sulfonic acid groups and is used as an intermediate in dye synthesis.
Naphthalene-1,3,6-trisulfonic acid: Similar to this compound, but with sulfonic acid groups at different positions, affecting its reactivity and applications.
Uniqueness: this compound’s unique arrangement of sulfonic acid groups at the 1, 4, and 5 positions gives it distinct chemical properties and reactivity compared to other isomers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
CAS No. |
60913-37-3 |
|---|---|
Molecular Formula |
C10H8O9S3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
naphthalene-1,4,5-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
InChI Key |
WPLONVCLMFSJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



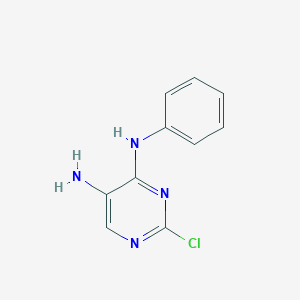
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
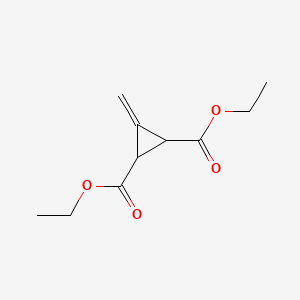
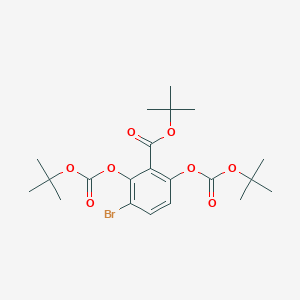
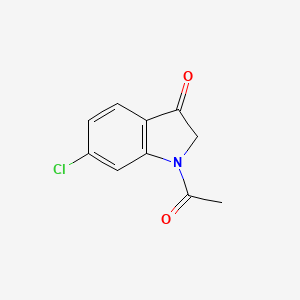
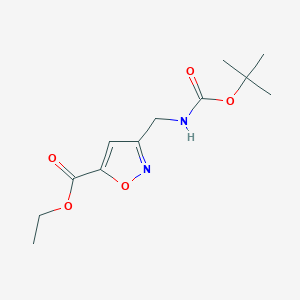
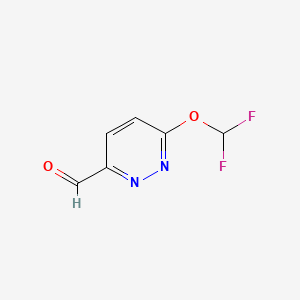
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
